(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one
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Overview
Description
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one is a synthetic organic compound that belongs to the class of furanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one typically involves the condensation of benzaldehyde with a suitable furanone precursor under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The furanone ring and benzylidene moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential therapeutic applications could include drug development for various diseases.
Industry: The compound may find use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one: can be compared with other furanone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. The presence of the benzylidene and tetrahydronaphthalenyl groups can influence its interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C21H18O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(3E)-3-benzylidene-5-(5,6,7,8-tetrahydronaphthalen-2-yl)furan-2-one |
InChI |
InChI=1S/C21H18O2/c22-21-19(12-15-6-2-1-3-7-15)14-20(23-21)18-11-10-16-8-4-5-9-17(16)13-18/h1-3,6-7,10-14H,4-5,8-9H2/b19-12+ |
InChI Key |
WLXITBCXMDNNOS-XDHOZWIPSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=C/C(=C\C4=CC=CC=C4)/C(=O)O3 |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=CC4=CC=CC=C4)C(=O)O3 |
Origin of Product |
United States |
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